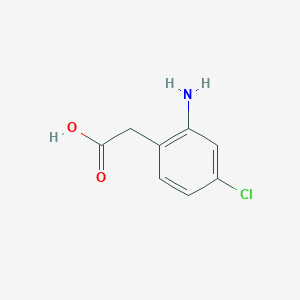

2-(2-Amino-4-chlorophenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-amino-4-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCSZENEUSNHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50616993 | |

| Record name | (2-Amino-4-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177985-31-8 | |

| Record name | (2-Amino-4-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-2-Amino-2-(4-chlorophenyl)acetic acid structural formula

An In-Depth Technical Guide to (R)-2-Amino-2-(4-chlorophenyl)acetic Acid

Authored by a Senior Application Scientist

Introduction: The Significance of a Chiral Building Block

(R)-2-Amino-2-(4-chlorophenyl)acetic acid, also known as (R)-p-chlorophenylglycine, is a non-proteinogenic α-amino acid of significant interest in the pharmaceutical and chemical industries.[1][2] Its core value lies in its defined stereochemistry. The alpha-carbon is a stereocenter, bonded to four different groups: an amino group, a carboxyl group, a hydrogen atom, and a 4-chlorophenyl group.[1][2] This chirality makes it a crucial chiral building block for the asymmetric synthesis of complex, high-value molecules, particularly active pharmaceutical ingredients (APIs). As a derivative of glycine, it serves as a foundational scaffold for developing novel therapeutics, including semi-synthetic antibiotics and anticonvulsants.[1][3][4][5] This guide provides an in-depth examination of its structural and chemical properties, proven synthetic and analytical methodologies, and critical applications for professionals in drug development and chemical research.

Part 1: Molecular Structure and Physicochemical Properties

The precise three-dimensional arrangement of (R)-2-Amino-2-(4-chlorophenyl)acetic acid is fundamental to its utility. The "(R)" designation, according to the Cahn-Ingold-Prelog priority rules, defines the specific spatial orientation of the substituents around the chiral α-carbon. This specific enantiomeric form often exhibits distinct biological activity compared to its (S)-enantiomer or the racemic mixture.[1]

Caption: 2D structure of (R)-2-Amino-2-(4-chlorophenyl)acetic acid.

The physicochemical properties of this compound are summarized below. Accurate knowledge of these parameters is essential for designing synthetic reactions, developing formulations, and ensuring proper storage and handling.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₂ | [6][7] |

| Molecular Weight | 185.61 g/mol | [2][6][7] |

| CAS Number | 43189-37-3 | [2][6] |

| IUPAC Name | (2R)-2-amino-2-(4-chlorophenyl)acetic acid | [6] |

| Appearance | White to off-white solid/powder | [2][4] |

| Monoisotopic Mass | 185.0243562 Da | [1][7] |

| Solubility | Water: 1 mg/mL (requires pH adjustment to 3 with HCl and sonication) | [3][4] |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solution: -80°C for 6 months. | [3][4] |

Part 2: Synthesis and Enantioselective Resolution

The production of enantiomerically pure (R)-2-Amino-2-(4-chlorophenyl)acetic acid is a critical challenge in pharmaceutical manufacturing. While classical chemical synthesis often yields a racemic mixture (equal parts R and S enantiomers), modern methods focus on asymmetric synthesis or the resolution of racemates. Chemo-enzymatic routes are particularly favored for their high selectivity, mild reaction conditions, and environmental friendliness.

One prominent and industrially scalable method involves the enzymatic resolution of a racemic N-acyl derivative using an immobilized penicillin G acylase. This enzyme selectively hydrolyzes the N-acyl group from one enantiomer, allowing for the separation of the desired amino acid.

Caption: Chemo-enzymatic workflow for resolving racemic chlorophenylglycine.

Experimental Protocol: Enzymatic Resolution

This protocol describes a generalized procedure for the resolution of racemic N-phenylacetyl-2-chlorophenylglycine, adapted from established methodologies.[8][9]

Objective: To obtain enantiomerically enriched (S)-2-chlorophenylglycine via selective hydrolysis, leaving the desired (R)-N-phenylacetyl derivative unreacted for subsequent chemical hydrolysis.

Materials:

-

(R,S)-N-phenylacetyl-2-chlorophenylglycine

-

Immobilized Penicillin G Acylase (PGA)

-

Deionized water

-

Sodium hydroxide (NaOH) solution (e.g., 2M) for pH adjustment

-

Hydrochloric acid (HCl) solution (e.g., 2M) for pH adjustment

-

Reaction vessel with pH and temperature control

Procedure:

-

Substrate Preparation: Prepare an aqueous suspension of the racemic substrate, (R,S)-N-phenylacetyl-2-chlorophenylglycine (e.g., at a 10% w/v concentration).[8]

-

pH and Temperature Adjustment: Adjust the pH of the slurry to a range optimal for PGA activity (typically pH 7.0-8.0) using NaOH solution. Maintain the temperature at the enzyme's optimum (e.g., 30-40°C).

-

Enzymatic Reaction: Introduce the immobilized penicillin G acylase to the reaction mixture. The enzyme-to-substrate ratio is a critical parameter to optimize (e.g., 1:5 w/w).[8]

-

Reaction Monitoring: Maintain the pH at the setpoint by the controlled addition of NaOH. The rate of NaOH consumption is directly proportional to the rate of hydrolysis and can be used to monitor reaction progress. The reaction is typically complete within several hours.

-

Product Separation: Upon completion, separate the immobilized enzyme by filtration for reuse. Adjust the pH of the reaction mixture to ~2.0 with HCl. This causes the unreacted (R)-N-phenylacetyl-2-chlorophenylglycine to precipitate.

-

Isolation:

-

Filter the mixture to isolate the precipitated solid, which is the (R)-N-phenylacetyl derivative. This can be chemically hydrolyzed in a subsequent step to yield the final (R)-amino acid.

-

The filtrate contains the now-protonated and soluble (S)-2-amino-2-(4-chlorophenyl)acetic acid.

-

-

Racemization (Optional): The recovered (R)-N-phenylacetyl derivative can be racemized under heat and basic conditions to be recycled back into the resolution process, improving overall process economy.[8][9]

Part 3: Analytical Characterization

Rigorous analytical characterization is non-negotiable for confirming the identity, purity, and enantiomeric excess of (R)-2-Amino-2-(4-chlorophenyl)acetic acid. A multi-technique approach is standard practice.

Caption: Standard analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to elucidate the molecular structure. The chemical shifts provide information about the electronic environment of the protons (¹H) and carbons (¹³C).

| ¹H NMR Data | |||

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 | Doublet | 2H | Aromatic (ortho to Cl) |

| ~7.3 | Doublet | 2H | Aromatic (meta to Cl) |

| ~5.0 | Singlet | 1H | α-CH |

| Variable | Broad | 3H | -NH₃⁺ |

| ¹³C NMR Data | |

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Carboxyl) |

| ~138 | Aromatic (C-Cl) |

| ~135 | Aromatic (C-CH) |

| ~129 | Aromatic (CH) |

| ~128 | Aromatic (CH) |

| (Note: Data summarized from typical expected values. Actual shifts may vary based on solvent and conditions).[2] |

Chiral High-Performance Liquid Chromatography (HPLC)

HPLC using a chiral stationary phase is the gold standard for determining enantiomeric purity (or enantiomeric excess, ee). The two enantiomers interact differently with the chiral column material, resulting in different retention times and allowing for their separation and quantification. This technique is crucial for validating the success of an asymmetric synthesis or resolution.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.[1] Using techniques like electrospray ionization (ESI), the molecule can be observed as a protonated species [M+H]⁺, confirming its elemental composition.

Part 4: Applications in Drug Development

The primary application of (R)-2-Amino-2-(4-chlorophenyl)acetic acid is as a precursor and key intermediate in the synthesis of pharmaceuticals.[1][10] The incorporation of this unnatural amino acid can confer unique properties to a drug molecule, such as enhanced metabolic stability, improved target binding, or altered pharmacokinetic profiles. Its structural features—the aromatic ring, the halogen substituent, and the chiral amino acid core—make it a versatile synthon for medicinal chemists.

Part 5: Safety and Handling

Proper handling of (R)-2-Amino-2-(4-chlorophenyl)acetic acid is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[6][7]

| GHS Hazard Information | |

| Pictogram | Warning |

| H-Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

(Source: Aggregated GHS information from ECHA C&L Inventory).[6]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat.[11][12]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[11]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.[11][13]

-

First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][13]

-

First Aid (Skin): If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice.[11][13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

References

-

PubChem. (R)-2-Amino-2-(4-chlorophenyl)acetic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (2S)-2-amino-2-(4-chlorophenyl)acetic acid. National Center for Biotechnology Information. [Link]

-

ChemSrc. 2-Amino-2-(4-chlorophenyl)acetic acid. [Link]

-

ResearchGate. Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase. [Link]

- Google Patents.

-

Organic Chemistry Portal. A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines. [Link]

-

PubMed. Development of a new chemo-enzymatic catalytic route for synthesis of (S)- 2-chlorophenylglycine. [Link]

- Google Patents. Chemical-enzyme method for preparing (S)

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. abmole.com [abmole.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-Amino-2-(4-chlorophenyl)acetic acid | CAS#:6212-33-5 | Chemsrc [chemsrc.com]

- 6. (r)-2-Amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | CID 738020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2S)-2-amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | CID 738019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]

- 10. Buy 2-(4-Amino-2-chlorophenyl)acetic acid (EVT-3313707) | 1260795-87-6 [evitachem.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(4-chlorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Amino-2-(4-chlorophenyl)acetic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and pharmaceutical development. As a crucial chiral building block, a thorough understanding of its properties is paramount for its effective utilization in the synthesis of novel therapeutic agents. This document delves into the structural characteristics, spectroscopic signature, and key physicochemical parameters of this compound. Furthermore, it provides detailed, field-proven experimental protocols for the determination of these properties, empowering researchers to validate and expand upon the existing knowledge base.

Introduction and Structural Elucidation

2-Amino-2-(4-chlorophenyl)acetic acid, also known as 4-chlorophenylglycine, is a synthetic amino acid derivative. Its structure, comprising a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 4-chlorophenyl group, bestows upon it the characteristic properties of an alpha-amino acid. The presence of the 4-chlorophenyl moiety significantly influences its electronic and lipophilic character, making it a valuable synthon in drug discovery.

The alpha-carbon of 2-Amino-2-(4-chlorophenyl)acetic acid is a stereocenter, meaning it is chiral and exists as two non-superimposable mirror images, the (R) and (S) enantiomers. The racemic mixture, a 1:1 combination of both enantiomers, is often referred to as DL-4-chlorophenylglycine.[1] The specific stereochemistry is often critical for biological activity, making the characterization and separation of these enantiomers a key consideration in its application.

Caption: 2D representation of 2-Amino-2-(4-chlorophenyl)acetic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-2-(4-chlorophenyl)acetic acid is presented in the table below. It is important to note that some of these values are predicted and should be experimentally verified for critical applications.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈ClNO₂ | [2] |

| Molecular Weight | 185.61 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 220-230 °C | [2][4] |

| Boiling Point (Predicted) | 328.8 ± 32.0 °C at 760 mmHg | [2][4] |

| Density (Predicted) | 1.392 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 1.81 ± 0.10 (Carboxylic Acid) | [4] |

| LogP (Predicted) | 1.54 | [2] |

Solubility

Qualitative data indicates that 2-Amino-2-(4-chlorophenyl)acetic acid is soluble in aqueous base (e.g., 0.1 M NaOH) and aqueous acid, which is consistent with its amphoteric nature.[2][4] It is also described as being soluble in water and alcohol solvents, while being insoluble in non-polar solvents.[1] For drug development and synthesis, quantitative solubility data in relevant solvent systems is crucial. A standardized experimental protocol for determining solubility is provided in Section 4.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and purity assessment of 2-Amino-2-(4-chlorophenyl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the alpha-hydrogen, and the exchangeable protons of the amino and carboxylic acid groups. The aromatic protons on the 4-chlorophenyl ring typically appear as two doublets in the range of δ 7.3-7.4 ppm. The alpha-hydrogen, being adjacent to both the aromatic ring and the amino group, is expected to resonate as a singlet around δ 5.0 ppm. The amino and carboxylic acid protons will appear as broad signals with variable chemical shifts depending on the solvent and concentration.

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid (around δ 175 ppm), the aromatic carbons (in the range of δ 128-138 ppm), and the alpha-carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The IR spectrum of 2-Amino-2-(4-chlorophenyl)acetic acid is expected to exhibit characteristic absorption bands:

-

O-H stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹.

-

N-H stretch (Amine): A medium intensity band around 3400-3250 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong, sharp band around 1725-1700 cm⁻¹.

-

C=C stretch (Aromatic): Bands in the 1600-1450 cm⁻¹ region.

-

C-Cl stretch: A band in the fingerprint region, typically around 850-550 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (185.61). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak (M and M+2 in an approximate 3:1 ratio) is expected.

Common fragmentation pathways for α-amino acids include the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the bond between the α-carbon and the aromatic ring.

Experimental Protocols

To ensure the scientific integrity and reproducibility of research, the following detailed protocols are provided for the determination of key physicochemical properties.

Determination of pKa by Potentiometric Titration

The pKa values of the carboxylic acid and amino groups can be determined by acid-base titration.

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

-

Solution Preparation: Accurately weigh approximately 100 mg of 2-Amino-2-(4-chlorophenyl)acetic acid and dissolve it in 50 mL of deionized water. Gentle heating or sonication may be required to aid dissolution.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.1-0.2 mL). Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH values against the volume of NaOH added. The resulting titration curve will show two inflection points, corresponding to the pKa of the carboxylic acid group and the pKa of the ammonium group. The pKa is the pH at the midpoint of the buffer regions.

Causality of Experimental Choices: Potentiometric titration is a robust and widely accepted method for determining the dissociation constants of weak acids and bases. The use of a standardized titrant and a calibrated pH meter ensures the accuracy of the measurements.

Determination of Solubility

This protocol outlines a method for determining the quantitative solubility of the compound in various solvents.

Methodology:

-

Sample Preparation: Add an excess amount of 2-Amino-2-(4-chlorophenyl)acetic acid to a known volume of the desired solvent (e.g., methanol, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, centrifuge the samples to separate the undissolved solid. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Self-Validating System: The use of a saturated solution at equilibrium ensures that the measured concentration represents the true solubility. The HPLC method should be validated for linearity, accuracy, and precision to ensure reliable quantification.

Synthesis of 2-Amino-2-(4-chlorophenyl)acetic Acid

The Strecker synthesis is a classical and effective method for the preparation of α-amino acids from an aldehyde.[5][6][7]

Sources

- 1. chembk.com [chembk.com]

- 2. DL-4-Chlorophenylglycine | 6212-33-5 [chemicalbook.com]

- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 4. DL-4-Chlorophenylglycine Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Strecker Synthesis [organic-chemistry.org]

- 7. Strecker Amino Acid Synthesis [drugfuture.com]

A Comprehensive Technical Guide to the Synthesis of Racemic 2-Amino-2-(4-chlorophenyl)acetic Acid

Introduction: The Significance of a Chiral Building Block

Racemic 2-amino-2-(4-chlorophenyl)acetic acid, also known as DL-4-chlorophenylglycine, is a non-proteinogenic α-amino acid of significant interest in the pharmaceutical and fine chemical industries. Its structure, featuring a stereocenter at the alpha-carbon and a 4-chlorophenyl substituent, makes it a valuable chiral building block for the synthesis of a variety of more complex molecules. The presence of the chlorine atom on the phenyl ring can modulate the pharmacological properties of the final active pharmaceutical ingredients. This guide provides an in-depth exploration of the prevalent synthetic methodologies for producing this compound in its racemic form, tailored for researchers, scientists, and professionals in drug development.

This document will delve into two of the most robust and widely employed synthetic strategies: the Strecker synthesis and the Bucherer-Bergs reaction . Each method will be presented with a detailed, step-by-step protocol, a discussion of the underlying chemical principles, and a critical analysis of the experimental choices.

Methodology 1: The Strecker Synthesis

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes or ketones.[1] The synthesis proceeds in two primary stages: the formation of an α-aminonitrile intermediate, followed by its hydrolysis to the corresponding carboxylic acid.[2]

Causality Behind Experimental Choices

The choice of a two-step process allows for the isolation of the α-aminonitrile intermediate, which can be advantageous for purification before the final hydrolysis. The use of ammonium chloride and sodium cyanide in an aqueous ammonia solution provides a safer alternative to handling highly toxic hydrogen cyanide gas directly. The initial reaction is conducted at a low temperature to control the exothermic nature of the reaction and minimize side product formation. The final hydrolysis is typically performed under acidic conditions to ensure the complete conversion of the nitrile to a carboxylic acid.

Experimental Protocol: Strecker Synthesis

Step 1: Synthesis of 2-Amino-2-(4-chlorophenyl)acetonitrile

-

Reagent Preparation:

-

Prepare a solution of ammonium chloride in aqueous ammonia.

-

Prepare a separate aqueous solution of sodium cyanide.

-

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chlorobenzaldehyde in methanol or ethanol.

-

Cool the flask in an ice bath to 0-5 °C.

-

-

Reaction Execution:

-

Slowly add the ammonium chloride/ammonia solution to the stirred solution of 4-chlorobenzaldehyde.

-

Following this, add the sodium cyanide solution dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight to ensure the completion of the reaction.

-

-

Work-up and Isolation:

-

The reaction mixture is then typically concentrated under reduced pressure to remove the solvent.

-

The resulting residue, containing the α-aminonitrile, can be used directly in the next step or purified by recrystallization.

-

Step 2: Hydrolysis of 2-Amino-2-(4-chlorophenyl)acetonitrile to Racemic 2-Amino-2-(4-chlorophenyl)acetic Acid

-

Reaction Setup:

-

To the crude 2-amino-2-(4-chlorophenyl)acetonitrile, add a concentrated solution of hydrochloric acid.

-

-

Reaction Execution:

-

Heat the mixture to reflux for several hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

After completion, cool the reaction mixture. The product, 2-amino-2-(4-chlorophenyl)acetic acid hydrochloride, may precipitate out of the solution.

-

Collect the precipitate by filtration.

-

To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to its isoelectric point (typically around pH 5-6) with a base such as aqueous ammonia or sodium hydroxide.[1]

-

The precipitated racemic 2-amino-2-(4-chlorophenyl)acetic acid is then collected by filtration, washed with cold water and ethanol, and dried.

-

Caption: Workflow for the Strecker Synthesis.

Methodology 2: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes hydantoins from a carbonyl compound (aldehyde or ketone), cyanide, and ammonium carbonate.[3] The resulting 5-substituted hydantoin can then be hydrolyzed to the desired α-amino acid. This method is particularly well-suited for industrial-scale production due to its efficiency.

Causality Behind Experimental Choices

This two-stage process involves the formation of a stable, crystalline hydantoin intermediate, which can be easily purified before the final hydrolysis step. A Chinese patent (CN106083628A) describes a continuous flow process, highlighting the industrial applicability of this route.[3] The use of a microchannel reactor for the hydantoin formation allows for excellent control over reaction parameters, leading to high yields and purity.[3] The subsequent alkaline hydrolysis is a robust method for opening the hydantoin ring to yield the amino acid salt.

Experimental Protocol: Bucherer-Bergs Reaction

Step 1: Synthesis of 5-(4-Chlorophenyl)hydantoin

This protocol is adapted from a continuous flow process described in patent CN106083628A.[3]

-

Reagent Preparation:

-

Prepare a 20% aqueous solution of ammonium bicarbonate.

-

Prepare a 30% aqueous solution of sodium cyanide.

-

Melt 4-chlorobenzaldehyde to a liquid state.

-

-

Reaction Setup (Continuous Flow):

-

Utilize a microchannel reactor system.

-

Pump the molten 4-chlorobenzaldehyde, ammonium bicarbonate solution, and sodium cyanide solution through separate inlets into the reactor. The molar ratio of p-chlorobenzaldehyde to sodium cyanide to ammonium bicarbonate is typically 1.0 : (1.0-1.5) : (1.5-2.0).[3]

-

-

Reaction Execution:

-

The reaction is carried out at an elevated temperature within the reactor to facilitate the cyclization to 5-(4-chlorophenyl)hydantoin.

-

-

Work-up and Isolation:

-

The output from the reactor is a solution of 5-(4-chlorophenyl)hydantoin. This intermediate can be isolated by acidification to precipitate the product, followed by filtration and recrystallization, or used directly in the subsequent hydrolysis step.[3]

-

Step 2: Hydrolysis of 5-(4-Chlorophenyl)hydantoin to Racemic 2-Amino-2-(4-chlorophenyl)acetic Acid

-

Reaction Setup:

-

The solution of 5-(4-chlorophenyl)hydantoin is mixed with a solution of sodium hydroxide.

-

-

Reaction Execution:

-

Work-up and Isolation:

-

After the hydrolysis is complete, the reaction mixture contains the sodium salt of 2-amino-2-(4-chlorophenyl)acetic acid.

-

The mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid (around 5-6) using a mineral acid like hydrochloric acid.

-

The precipitated racemic 2-amino-2-(4-chlorophenyl)acetic acid is collected by filtration, washed with cold water, and dried. The purity of the product is typically above 98.0%, with yields exceeding 95% as reported in the patent.[3]

-

Caption: Workflow for the Bucherer-Bergs Reaction.

Comparative Analysis of Synthetic Routes

| Parameter | Strecker Synthesis | Bucherer-Bergs Reaction |

| Starting Materials | 4-Chlorobenzaldehyde, Ammonium Chloride, Sodium Cyanide | 4-Chlorobenzaldehyde, Ammonium Bicarbonate, Sodium Cyanide |

| Intermediate | 2-Amino-2-(4-chlorophenyl)acetonitrile | 5-(4-Chlorophenyl)hydantoin |

| Key Reaction Steps | α-Aminonitrile formation, Nitrile hydrolysis | Hydantoin formation, Hydantoin hydrolysis |

| Reported Yield | Varies depending on conditions | >95% (as per patent CN106083628A)[3] |

| Advantages | Well-established, versatile for various amino acids.[1] | High yields, suitable for industrial scale-up, stable intermediate.[3] |

| Disadvantages | Handling of α-aminonitrile intermediate can be challenging. | May require higher temperatures for hydrolysis. |

Characterization and Quality Control

The identity and purity of the synthesized racemic 2-amino-2-(4-chlorophenyl)acetic acid must be confirmed through various analytical techniques.

| Property | Value |

| Molecular Formula | C₈H₈ClNO₂[1][6] |

| Molecular Weight | 185.61 g/mol [1][6] |

| Appearance | White to off-white solid[6] |

| Melting Point | Data not consistently available for the racemate |

Spectroscopic Data (based on the (R)-enantiomer) [6]

-

¹H NMR (Proton NMR)

-

~7.4 ppm (d, 2H, Ar-H ortho to Cl)

-

~7.3 ppm (d, 2H, Ar-H meta to Cl)

-

~5.0 ppm (s, 1H, α-CH)

-

Variable (br, 3H, -NH₃⁺)

-

Variable (br, 1H, -COOH)

-

-

¹³C NMR (Carbon NMR)

-

~175 ppm (C=O, Carboxyl)

-

~138 ppm (Ar C-Cl)

-

~135 ppm (Ar C-CH)

-

~129 ppm (Ar CH)

-

~128 ppm (Ar CH)

-

~58 ppm (α-C)

-

Conclusion

Both the Strecker synthesis and the Bucherer-Bergs reaction offer reliable and effective pathways for the synthesis of racemic 2-amino-2-(4-chlorophenyl)acetic acid. The choice between the two methods will often depend on the desired scale of production, available equipment, and specific process optimization goals. The Bucherer-Bergs reaction, particularly when implemented in a continuous flow system as outlined in recent patents, appears to offer significant advantages in terms of yield and scalability for industrial applications. Rigorous analytical characterization is essential to ensure the quality and purity of the final product, which serves as a critical starting material in the development of novel therapeutics.

References

- Hidayat, I. W., et al. (2018). Synthesis of 5-(4'-Chlorobenzylidene) hydantoin and N-3 Substituted 5-(4'-Chlorobenzylidene)-3-Methylhydantoin. Research Journal of Chemistry and Environment, Special Issue August.

-

NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

- CN106083628A. (2016). A kind of method preparing p-chlorophenylglycine.

-

Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]

- Li, Y., et al. (2019). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 4(26), 21967–21974.

-

Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Retrieved from [Link]

- EP0001319A1. (1979). Process for the preparation of hydroxyphenyl hydantoin and of hydroxyphenyl glycine, and compounds thus obtained.

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-2-amino-2-(4-chlorophenyl)acetic acid. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 4-chlorobenzaldehyde. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis of hydantoin acid to glycine. Retrieved from [Link]

-

Chemsrc. (2025). 2-Amino-2-(4-chlorophenyl)acetic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-CHLOROBENZALDEHYDE. Retrieved from [Link]

- DE891259C. (1953). Process for the hydrolysis of hydantoins.

- Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction.

- Semantic Scholar. (1981). A New Method for 5-(4-Hydroxyphenyl)hydantoin Synthesis.

-

PubChem. (n.d.). 2-((4-Chlorophenyl)amino)acetic acid. Retrieved from [Link]

Sources

- 1. (r)-2-Amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | CID 738020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. CN106083628A - A kind of method preparing p-chlorophenylglycine - Google Patents [patents.google.com]

- 4. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0001319A1 - Process for the preparation of hydroxyphenyl hydantoin and of hydroxyphenyl glycine, and compounds thus obtained - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Strecker Synthesis of 4-Chlorobenzaldehyde: A Technical Guide to 4-Chlorophenylglycine

This guide provides an in-depth technical protocol for the synthesis of 4-chlorophenylglycine, a non-proteinogenic α-amino acid, commencing from 4-chlorobenzaldehyde via the Strecker synthesis. This two-step methodology first involves the formation of an α-aminonitrile intermediate, 2-amino-2-(4-chlorophenyl)acetonitrile, which is subsequently hydrolyzed to yield the target amino acid. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed explanation of the reaction mechanism, step-by-step experimental procedures, and critical insights into the practical execution of this classic multicomponent reaction.[1][2][3]

Foundational Principles: The Strecker Reaction

First reported by Adolph Strecker in 1850, the Strecker synthesis is a versatile and economical method for the preparation of α-amino acids from aldehydes or ketones.[1][2] The core of this reaction is a one-pot, three-component condensation of an aldehyde, an amine source (typically ammonia or an ammonium salt), and a cyanide source.[3] The initial product is an α-aminonitrile, which serves as a stable intermediate that can be hydrolyzed under acidic or basic conditions to afford the corresponding α-amino acid.[4]

Reaction Mechanism

The synthesis proceeds in two distinct stages: the formation of the α-aminonitrile and its subsequent hydrolysis.

Stage 1: Formation of 2-amino-2-(4-chlorophenyl)acetonitrile

The reaction commences with the reaction between 4-chlorobenzaldehyde and ammonia (generated in situ from ammonium chloride) to form an imine.[5] The ammonium chloride also acts as a mild acid, protonating the carbonyl oxygen of the aldehyde, which enhances its electrophilicity and facilitates the nucleophilic attack by ammonia.[5] Subsequent dehydration leads to the formation of a protonated imine (an iminium ion). The cyanide ion, a potent nucleophile, then attacks the electrophilic carbon of the iminium ion, resulting in the formation of the α-aminonitrile, 2-amino-2-(4-chlorophenyl)acetonitrile.[3][5]

Stage 2: Hydrolysis to 4-Chlorophenylglycine

The nitrile group of the α-aminonitrile is then hydrolyzed to a carboxylic acid. Under acidic conditions, the nitrile nitrogen is protonated, making the carbon atom more susceptible to nucleophilic attack by water.[5] This is followed by a series of proton transfers and the addition of a second water molecule, leading to the elimination of ammonia and the formation of the final α-amino acid, 4-chlorophenylglycine.[3][5]

Caption: Overall workflow of the Strecker Synthesis for 4-Chlorophenylglycine.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of 4-chlorophenylglycine from 4-chlorobenzaldehyde.

Stage 1: Synthesis of 2-amino-2-(4-chlorophenyl)acetonitrile

This one-pot procedure details the formation of the α-aminonitrile intermediate.

Reagent Table:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Chlorobenzaldehyde | 140.57 | 14.06 g | 0.10 | Starting material |

| Ammonium Chloride | 53.49 | 6.42 g | 0.12 | Source of ammonia |

| Sodium Cyanide | 49.01 | 5.88 g | 0.12 | Cyanide source |

| Methanol | 32.04 | 50 mL | - | Solvent |

| Water | 18.02 | 20 mL | - | Solvent |

Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 14.06 g (0.10 mol) of 4-chlorobenzaldehyde in 50 mL of methanol.

-

In a separate beaker, prepare a solution of 6.42 g (0.12 mol) of ammonium chloride and 5.88 g (0.12 mol) of sodium cyanide in 20 mL of water. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Cool the 4-chlorobenzaldehyde solution in an ice bath to 0-5 °C.

-

Slowly add the aqueous solution of ammonium chloride and sodium cyanide to the cooled aldehyde solution over a period of 30 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Upon completion, pour the reaction mixture into 150 mL of ice-cold water.

-

The product, 2-amino-2-(4-chlorophenyl)acetonitrile, will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash with cold water (2 x 30 mL).

-

Dry the crude product in a vacuum desiccator. The product can be used in the next step without further purification or can be recrystallized from an ethanol/water mixture if higher purity is required.

Caption: Workflow for the synthesis of 2-amino-2-(4-chlorophenyl)acetonitrile.

Stage 2: Hydrolysis of 2-amino-2-(4-chlorophenyl)acetonitrile to 4-Chlorophenylglycine

This procedure outlines the acid-catalyzed hydrolysis of the intermediate to the final amino acid product.

Reagent Table:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-amino-2-(4-chlorophenyl)acetonitrile | 166.61 | 16.67 g | 0.10 | Starting material |

| Concentrated Hydrochloric Acid (~37%) | 36.46 | 100 mL | ~1.2 | Reagent and solvent |

| Ammonium Hydroxide (~28-30%) | 35.04 | As needed | - | For neutralization |

Protocol:

-

Caution: This procedure should be performed in a well-ventilated fume hood as hydrogen cyanide gas may be evolved.

-

In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 16.67 g (0.10 mol) of crude 2-amino-2-(4-chlorophenyl)acetonitrile.

-

Carefully add 100 mL of concentrated hydrochloric acid to the flask.

-

Heat the mixture to reflux and maintain for 4-6 hours. The solid should dissolve as the hydrolysis proceeds.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Cool the solution in an ice bath and slowly neutralize by adding concentrated ammonium hydroxide until the pH reaches the isoelectric point of 4-chlorophenylglycine (approximately pH 6). The product will precipitate as a white solid.

-

Collect the precipitated 4-chlorophenylglycine by vacuum filtration.

-

Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold ethanol (20 mL) to remove impurities.

-

Dry the purified 4-chlorophenylglycine in a vacuum oven at 60 °C.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

The Multifaceted Biological Landscape of 2-Amino-2-(4-chlorophenyl)acetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive exploration of the biological activities associated with derivatives of 2-Amino-2-(4-chlorophenyl)acetic acid. This scaffold, a derivative of the non-essential amino acid glycine, serves as a versatile building block in medicinal chemistry, leading to the development of compounds with a wide spectrum of pharmacological effects.[1][2] This document will delve into the synthesis, mechanisms of action, and structure-activity relationships of these derivatives, with a particular focus on their demonstrated antimicrobial, anticancer, and anticonvulsant properties. Detailed experimental protocols and data-driven insights are provided to empower researchers and drug development professionals in their pursuit of novel therapeutics.

Introduction: The Chemical Foundation and Therapeutic Potential

2-Amino-2-(4-chlorophenyl)acetic acid is a non-proteinogenic α-amino acid characterized by a central chiral carbon, an amino group, a carboxylic acid group, and a 4-chlorophenyl substituent.[3] Its structural similarity to endogenous molecules, particularly glycine, provides a rationale for its potential to interact with biological systems.[3] The presence of the chlorine atom on the phenyl ring significantly influences the molecule's lipophilicity and electronic properties, often enhancing its pharmacological activity and metabolic stability.

The true therapeutic potential of this core structure is unlocked through chemical derivatization. The amino and carboxylic acid functional groups serve as reactive handles for a variety of chemical modifications, including acylation, alkylation, esterification, and amidation.[3] These modifications allow for the systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will explore how strategic derivatization of 2-Amino-2-(4-chlorophenyl)acetic acid has led to the discovery of compounds with significant biological activities.

Synthetic Pathways and Derivatization Strategies

The synthesis of derivatives of 2-Amino-2-(4-chlorophenyl)acetic acid is a cornerstone of their exploration. A general understanding of these synthetic routes is crucial for the design and generation of novel compound libraries.

Core Synthesis

The parent compound, 2-Amino-2-(4-chlorophenyl)acetic acid, can be synthesized through various established methods in organic chemistry. A common approach involves the Strecker synthesis, which utilizes 4-chlorobenzaldehyde, ammonia, and cyanide, followed by hydrolysis.

Key Derivatization Reactions

The versatility of the 2-Amino-2-(4-chlorophenyl)acetic acid scaffold lies in the reactivity of its amino and carboxyl groups.

-

N-Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to form amides. This modification is frequently employed to introduce diverse functionalities and modulate the compound's properties.

-

Esterification: The carboxylic acid group can be converted to esters to enhance lipophilicity and potentially create prodrugs that improve oral bioavailability.

-

Amidation: Reaction of the carboxylic acid with amines leads to the formation of amides, offering another avenue for structural diversification and interaction with biological targets.

-

Heterocycle Formation: The core structure can be incorporated into various heterocyclic systems, such as thiazoles and pyrimidines, which are known to exhibit a wide range of biological activities.[4][5]

Below is a diagram illustrating the key derivatization points on the 2-Amino-2-(4-chlorophenyl)acetic acid scaffold.

Caption: Key derivatization strategies for the 2-Amino-2-(4-chlorophenyl)acetic acid scaffold.

Antimicrobial Activity: A Promising Frontier

Several studies have highlighted the potential of 2-Amino-2-(4-chlorophenyl)acetic acid derivatives as antimicrobial agents. These compounds have shown activity against a range of bacterial and fungal pathogens.

Thiazole Derivatives

The incorporation of a thiazole ring, a common motif in antimicrobial drugs, has proven to be a successful strategy. The synthesis of 2-amino-4-(4-chlorophenyl)thiazole derivatives has been reported to yield compounds with anti-inflammatory and immunosuppressive actions.[4] Further derivatization of the 2-amino group of the thiazole ring has led to compounds with notable antifungal activity against Candida albicans and Candida glabrata.[6]

Amino Alcohol Derivatives

N-{2-(4-chlorophenyl)acetyl} amino alcohols, derived from the reduction of N-acylated amino acids, have demonstrated moderate antimicrobial activity against bacteria such as K. aerogenes, E. coli, S. aureus, and P. desmolyticum, as well as fungi like A. flavus and C. albicans.[7][8] Interestingly, these studies suggest that some of these derivatives may possess better antifungal than antibacterial properties.[7][8]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol outlines a standard method for evaluating the antimicrobial activity of synthesized derivatives.

Materials:

-

Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile Petri dishes

-

Bacterial or fungal cultures

-

Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (solvent)

-

Sterile cork borer

Procedure:

-

Prepare and sterilize the agar medium and pour it into sterile Petri dishes.

-

Allow the agar to solidify.

-

Prepare a standardized inoculum of the test microorganism and spread it evenly over the agar surface.

-

Using a sterile cork borer, create wells of uniform diameter in the agar.

-

Add a defined volume of the test compound solution, positive control, and negative control to separate wells.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

-

Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for novel anticancer agents has led to the investigation of various chemical scaffolds, including derivatives of 2-Amino-2-(4-chlorophenyl)acetic acid.

Pyrimidine Derivatives

Microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives has yielded compounds with cytotoxic activity against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines.[9] The structure-activity relationship studies in this class of compounds are crucial for optimizing their anticancer potential.

Thiazole-Based Compounds

Derivatives incorporating a 2-aminothiazole structure have shown antiproliferative effects against various human cancer cell lines.[3] For instance, 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile has demonstrated significant cytotoxicity towards multiple cancer cell lines.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

-

Cancer cell lines (e.g., HCT116, MCF7)

-

Cell culture medium and supplements

-

96-well plates

-

Synthesized compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized compounds for a specific duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anticonvulsant Activity: Modulating Neuronal Excitability

Derivatives of amino acids have long been explored for their potential to modulate neuronal activity and control seizures.

Rationale and Structure-Activity Relationships

The structural similarity of 2-Amino-2-(4-chlorophenyl)acetic acid to neurotransmitters like GABA and glutamate suggests a potential for interaction with their receptors or transporters. The synthesis of various derivatives, including amides and esters, has been pursued to enhance blood-brain barrier penetration and improve anticonvulsant efficacy.[10] Pharmacokinetic studies of related compounds, such as 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane, have provided valuable insights into their absorption, distribution, metabolism, and excretion profiles, which are critical for developing effective anticonvulsant drugs.[11]

Evaluation of Anticonvulsant Activity

The anticonvulsant potential of new chemical entities is typically evaluated in well-established animal models of epilepsy.

-

Maximal Electroshock (MES) Test: This test is used to identify compounds that prevent the spread of seizures.

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is used to identify compounds that elevate the seizure threshold.

Experimental Workflow: In Vivo Anticonvulsant Screening

Caption: A typical workflow for in vivo screening of anticonvulsant activity.

Quantitative Data Summary

The following table summarizes representative data on the biological activities of 2-Amino-2-(4-chlorophenyl)acetic acid derivatives from the literature.

| Derivative Class | Biological Activity | Test System | Key Findings | Reference |

| Thiazole Derivatives | Antifungal | C. albicans, C. glabrata | Exhibited distinguished antifungal activity. | [6] |

| Amino Alcohol Derivatives | Antimicrobial | Various bacteria and fungi | Moderate activity, potentially better antifungal than antibacterial. | [7][8] |

| Pyrimidine Derivatives | Anticancer | HCT116, MCF7 cell lines | Demonstrated cytotoxic effects. | [9] |

| Aminoalkylpyridine Derivatives | Anticonvulsant | Rats | Showed dose-independent kinetics and oral bioavailability. | [11] |

Conclusion and Future Directions

The derivatives of 2-Amino-2-(4-chlorophenyl)acetic acid represent a rich and underexplored area of medicinal chemistry. The existing body of research clearly demonstrates their potential as antimicrobial, anticancer, and anticonvulsant agents. The versatility of the core scaffold allows for extensive structural modifications, providing a powerful platform for the development of novel therapeutics.

Future research in this area should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these derivatives exert their biological effects.

-

Structure-Activity Relationship (SAR) Optimization: Systematically modifying the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles.

-

In Vivo Efficacy and Safety Studies: Evaluating the most promising candidates in relevant animal models to assess their therapeutic potential and safety profiles.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of new drugs derived from the 2-Amino-2-(4-chlorophenyl)acetic acid scaffold, ultimately addressing unmet medical needs.

References

-

ResearchGate. SYNTHESIS CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES STUDIES OF N-{2-(4-CHLOROPHENYL) ACETYL} AMINO ALCOHOLS DERIVED FROM α-AMINO ACIDS. Available from: [Link]

-

Chemsrc. 2-Amino-2-(4-chlorophenyl)acetic acid | CAS#:6212-33-5. Available from: [Link]

-

MDPI. Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Available from: [Link]

-

PubMed Central. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Available from: [Link]

-

PubMed. Synthesis of Derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic Acid. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Drug Research. SYNTHESIS CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES STUDIES OF N-{2-(4-CHLOROPHENYL) ACETYL} AMINO ALCOHOLS DERIVED FROM α-AMINO ACIDS. Available from: [Link]

-

PubChem. (r)-2-Amino-2-(4-chlorophenyl)acetic acid. Available from: [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

- Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)

-

PubMed. Pharmacokinetic studies of a novel anticonvulsant, 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane, in rats. Available from: [Link]

- ResearchGate. Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Available from: https://www.researchgate.

-

ResearchGate. In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Available from: [Link]

-

National Institutes of Health. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. Available from: [Link]

- Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)

-

National Institutes of Health. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Available from: [Link]

-

MDPI. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Available from: [Link]

-

PubMed. [Synthesis of 4-[(4-chlorophenyl) (5-fluoro-2-hydroxyphenyl) methylene amino]butyrates and its anticonvulsant activity]. Available from: [Link] from: [Link]

Sources

- 1. abmole.com [abmole.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. SYNTHESIS CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES STUDIES OF N-{2-(4-CHLOROPHENYL) ACETYL} AMINO ALCOHOLS DERIVED FROM α-AMINO ACIDS | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 9. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Synthesis of 4-[(4-chlorophenyl) (5-fluoro-2-hydroxyphenyl) methylene amino]butyrates and its anticonvulsant activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic studies of a novel anticonvulsant, 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-4-Chlorophenylglycine: A Keystone Chiral Building Block in Modern Synthesis

An In-depth Technical Guide

Abstract

(R)-4-Chlorophenylglycine [(R)-CPG] has emerged as a pivotal chiral intermediate in the pharmaceutical and agrochemical industries. Its defined stereochemistry is fundamental to the biological activity of several active pharmaceutical ingredients (APIs), most notably the antiplatelet agent Clopidogrel. This guide provides an in-depth technical analysis of (R)-CPG, detailing its synthesis through classical resolution and modern asymmetric methods, its critical applications, and the underlying chemical principles that make it an invaluable tool for researchers and drug development professionals. We will explore detailed experimental logic, from large-scale industrial production strategies to cutting-edge enzymatic and crystallization-driven techniques, underscoring the blend of practicality and innovation that defines its use.

Introduction: The Significance of Chiral Purity

In pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the primary determinant of efficacy and safety. A molecule and its non-superimposable mirror image, or enantiomer, can elicit vastly different physiological responses. One enantiomer may be a potent therapeutic agent, while the other could be inactive or, in some cases, dangerously toxic.[1] This reality drives the demand for enantiomerically pure compounds.

Chiral building blocks are molecular scaffolds with one or more defined stereocenters that serve as starting materials for the synthesis of complex, stereochemically-defined target molecules.[2][3][] Utilizing these pre-resolved fragments is a highly efficient strategy, as it embeds the required chirality early in the synthetic sequence, simplifying downstream purification and ensuring the stereochemical integrity of the final product.

(R)-4-Chlorophenylglycine, an unnatural amino acid, is a quintessential example of such a building block.[5] Its structure, featuring a stereogenic center alpha to both an amino group and a 4-chlorophenyl ring, makes it a crucial component in the synthesis of several bioactive molecules.[6][7] Its prominence is intrinsically linked to its role as a key intermediate in the industrial synthesis of Clopidogrel, a blockbuster anti-thrombotic drug.[8][9]

Physicochemical Properties

A thorough understanding of a building block's properties is essential for its effective use in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈ClNO₂ | [5][10] |

| Molecular Weight | 185.61 g/mol | [5][10] |

| Appearance | White to off-white crystalline powder | [5][7][11] |

| Melting Point | 145-150 °C (for R-enantiomer) | [5] |

| Melting Point (Racemate) | 220-230 °C | [11][12] |

| Solubility | Soluble in water and alcohol solvents | [5][12] |

| IUPAC Name | (2R)-2-amino-2-(4-chlorophenyl)acetic acid | [13] |

| CAS Number (Racemate) | 6212-33-5 | [12] |

Synthetic Strategies for Enantiopure (R)-4-Chlorophenylglycine

The industrial availability of enantiomerically pure (R)-CPG hinges on efficient and scalable synthetic methodologies. The choice of strategy—be it classical resolution or asymmetric synthesis—is often dictated by factors such as cost, throughput, and desired enantiomeric purity.

Classical Chiral Resolution of Racemic (±)-4-Chlorophenylglycine

The most established method for producing enantiopure CPG involves the synthesis of the racemate followed by separation of the enantiomers.[14] This approach remains industrially relevant due to its robustness and scalability.

Step 1: Synthesis of Racemic DL-4-Chlorophenylglycine The racemic mixture is typically prepared via a Strecker synthesis or a related multicomponent reaction. A common route involves reacting 4-chlorobenzaldehyde, a cyanide source (e.g., sodium cyanide), and an ammonia source (e.g., ammonium hydrogencarbonate).[15] This one-pot reaction efficiently constructs the α-amino acid backbone.

Step 2: Diastereomeric Salt Formation and Separation The core of chiral resolution lies in converting the pair of enantiomers into a pair of diastereomers.[14] Since diastereomers have different physical properties (e.g., solubility), they can be separated by conventional techniques like fractional crystallization.

This is achieved by reacting the racemic amino acid with a chiral resolving agent, typically a chiral acid or base. For resolving an amino acid like CPG, a chiral acid such as L-(+)-tartaric acid or D-camphorsulfonic acid is commonly employed.[8][15]

The reaction yields two diastereomeric salts:

-

(R)-4-Chlorophenylglycine • (Chiral Acid)

-

(S)-4-Chlorophenylglycine • (Chiral Acid)

One of these salts will be significantly less soluble in the chosen solvent system and will preferentially crystallize, allowing for its separation by simple filtration.

Step 3: Liberation of the Free Amino Acid After separating the desired diastereomeric salt, the chiral resolving agent is removed by neutralization with a base. This regenerates the enantiomerically enriched (R)-4-Chlorophenylglycine, which can be isolated. The undesired enantiomer remaining in the mother liquor can be racemized and recycled to improve the overall process economy, a critical consideration in large-scale manufacturing.[14]

Crystallization-Induced Asymmetric Transformation (CIAT) CIAT is a dynamic deracemization process that can theoretically convert 100% of a racemic starting material into a single enantiomeric product. [16]This technique is applicable when the enantiomers can racemize in solution while one enantiomer selectively crystallizes. The continuous crystallization of the desired enantiomer shifts the equilibrium in the solution, driving the conversion of the undesired enantiomer into the desired one until the transformation is complete. This method has been successfully applied to derivatives of phenylglycine, demonstrating its potential for highly efficient, large-scale production. [8]

Core Application: The Synthesis of Clopidogrel (Plavix®)

The primary driver for the large-scale production of (R)-4-Chlorophenylglycine's enantiomer, (S)-2-chlorophenylglycine, is its use in the synthesis of Clopidogrel. While the specific enantiomer differs by the position of the chlorine atom, the synthetic principles and the importance of the chiral phenylglycine core are identical. (S)-(+)-Clopidogrel is a potent antiplatelet agent that prevents blood clots, crucial in treating and preventing heart attacks and strokes. [17] The synthesis involves the condensation of the chiral phenylglycine methyl ester with a tetrahydrothienopyridine moiety. The use of enantiomerically pure phenylglycine ester is critical, as the other enantiomer of Clopidogrel is not therapeutically active and would represent a significant impurity.

The general synthetic pathway is as follows:

-

Esterification: The carboxylic acid of (R)-CPG (or its S-ortho-chloro analogue) is converted to its methyl ester, typically using methanol and an acid catalyst like sulfuric acid or thionyl chloride. [8][18]2. Condensation: The resulting chiral amino ester is reacted with a suitable derivative of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine to form the core structure of Clopidogrel. [17][19]

Experimental Protocols: A Practical Guide

The following protocol is a representative example of a lab-scale chiral resolution, illustrating the principles discussed.

Protocol: Chiral Resolution of (±)-4-Chlorophenylglycine using D-(−)-Tartaric Acid

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety precautions.

Materials:

-

(±)-4-Chlorophenylglycine (1 eq.)

-

D-(−)-Tartaric Acid (1 eq.)

-

Methanol

-

Deionized Water

-

Ammonia solution (aqueous)

-

Standard laboratory glassware, filtration apparatus, magnetic stirrer, and heating mantle.

Methodology:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend (±)-4-Chlorophenylglycine (e.g., 18.56 g, 0.1 mol) in a mixture of methanol and water (e.g., 4:1 v/v, 250 mL). Heat the mixture to 60-65 °C with stirring to achieve partial dissolution.

-

Resolving Agent Addition: In a separate beaker, dissolve an equimolar amount of D-(−)-tartaric acid (e.g., 15.01 g, 0.1 mol) in a minimal amount of warm water and add it slowly to the amino acid suspension. The rationale for using a chiral resolving agent is to form diastereomeric salts with differing solubilities. [14]3. Crystallization: Maintain the temperature at ~60 °C and stir until a clear solution is obtained. Allow the solution to cool slowly to room temperature, and then let it stand for 12-24 hours. The diastereomeric salt of (R)-4-Chlorophenylglycine with D-tartaric acid is less soluble and will precipitate as a white crystalline solid. The slow cooling process is critical for forming well-defined crystals and achieving high diastereomeric purity.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash the filter cake with a small amount of cold methanol to remove any adhering mother liquor.

-

Liberation of (R)-CPG: Transfer the isolated diastereomeric salt to a beaker containing deionized water. While stirring, adjust the pH of the slurry to approximately 7.0 using a dilute aqueous ammonia solution. This neutralization step breaks the salt, precipitating the free amino acid while the tartaric acid remains in solution as its ammonium salt.

-

Final Purification: Filter the resulting white solid, wash it thoroughly with cold deionized water, and then with a small amount of cold methanol. Dry the product under vacuum at 50 °C to a constant weight.

-

Analysis: Determine the yield and assess the enantiomeric purity of the final product using a suitable analytical method, such as chiral High-Performance Liquid Chromatography (HPLC).

Conclusion

(R)-4-Chlorophenylglycine is more than just a chemical intermediate; it is an enabling tool that provides synthetic chemists with a reliable and efficient means to introduce a critical stereocenter into complex molecules. Its importance, underscored by its central role in the production of life-saving medicines like Clopidogrel, highlights the profound impact of chiral building blocks in modern drug development. The ongoing evolution of its synthesis, from classical resolution to sophisticated enzymatic and dynamic deracemization techniques, reflects a continuous drive for efficiency, sustainability, and precision in chemical manufacturing. For researchers and process chemists, a deep understanding of the synthesis and application of (R)-CPG is indispensable for the innovation of future chiral therapeutics.

References

-

(R)-4-chlorophenyl glycine - ChemBK. (2024). ChemBK. [Link]

-

D-4-Chlorophenylglycine HCl | C8H9Cl2NO2 | CID 12377066 - PubChem. National Institutes of Health. [Link]

-

DL-4-Chlorophenylglycine - Heilongjiang Taina Technology Development Co., Ltd. (2022). TainaChem. [Link]

-

Developing Processes for Crystallization-Induced Asymmetric Transformation. (2019). ResearchGate. [Link]

-

The Importance of High-Purity DL-4-Chlorophenylglycine in Pharmaceutical R&D. (2023). Autech Industry Co., Limited. [Link]

-

Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel - A Practical Application of a New Discovery. (2008). University of Groningen. [Link]

-

Chiral resolution - Wikipedia. Wikipedia. [Link]

-

The Role of Chiral Building Blocks in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. (2012). Der Pharma Chemica. [Link]

- Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation. (2004).

- Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester. (2013).

-

DL-4-Chlorophenylglycine - Shanghai Freemen Chemicals Co,.Ltd. Shanghai Freemen Chemicals Co., Ltd. [Link]

-

New Process For Preparation Of Clopidogrel. Quick Company. [Link]

-

CH3404 Asymmetric Synthesis of Pharmaceuticals and Natural Products LCM Lectures 1-3. Cardiff University Blogs. [Link]

-

Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2023). National Institutes of Health. [Link]

- Synthesis of clopidogrel impurity intermediate. (2010).

-

Chiral Resolution via Cocrystallization with Inorganic Salts. University of Bologna. [Link]

-

Asymmetric synthesis of arylglycines. (2001). ACS Publications. [Link]

-

Development of a new chemo-enzymatic catalytic route for synthesis of (S)- 2-chlorophenylglycine. (2022). PubMed. [Link]

- Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. (2012).

-

Enzymes in Organic Synthesis. Whitesides Research Group. [Link]

-

Asymmetric synthesis – Knowledge and References. Taylor & Francis. [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2005). MDPI. [Link]

-

CH3404: Asymmetric Synthesis of Pharmaceuticals and Natural Products. Cardiff University. [Link]

-

Discovery and engineering of enzymes for chemoenzymatic peptide synthesis. (2016). SciSpace. [Link]

-

Chiral Building Blocks. Buchler GmbH. [Link]

-

Asymmetric synthesis of amino acids using sulfinimines (thiooxime S-oxides). (1998). Royal Society of Chemistry. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Chiral Building Blocks Selection - Enamine [enamine.net]

- 3. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]

- 5. chembk.com [chembk.com]

- 6. nbinno.com [nbinno.com]

- 7. sfchemicals.com [sfchemicals.com]

- 8. pure.rug.nl [pure.rug.nl]

- 9. Development of a new chemo-enzymatic catalytic route for synthesis of (S)- 2-chlorophenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DL-(4-Chlorophenyl)glycine | CymitQuimica [cymitquimica.com]

- 11. DL-4-Chlorophenylglycine - Heilongjiang Taina Technology Development Co., Ltd. [tainachem.com]

- 12. DL-4-Chlorophenylglycine | 6212-33-5 [chemicalbook.com]

- 13. D-4-Chlorophenylglycine HCl | C8H9Cl2NO2 | CID 12377066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Chiral resolution - Wikipedia [en.wikipedia.org]

- 15. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents [patents.google.com]

- 19. New Process For Preparation Of Clopidogrel [quickcompany.in]

A Technical Guide to the Mechanism of Action of Loracarbef

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Loracarbef is a synthetic carbacephem antibiotic, a class of β-lactam antimicrobial agents with a broad spectrum of activity against common pathogens. This guide provides an in-depth technical exploration of the molecular mechanism of action of loracarbef. It is important to note that loracarbef is administered as the active drug and is not a prodrug that requires metabolic conversion. Therefore, this document will focus on the direct interaction of loracarbef with its bacterial targets. We will dissect the key interactions with penicillin-binding proteins (PBPs), the subsequent inhibition of bacterial cell wall synthesis, and the resulting bactericidal effect. This guide also presents relevant experimental protocols and visual diagrams to facilitate a comprehensive understanding of loracarbef's antimicrobial activity.

Introduction: Loracarbef and the Carbacephem Class

Loracarbef is a second-generation oral antibiotic belonging to the carbacephem class. Structurally, it is a synthetic analog of cephalosporins, where a methylene group replaces the sulfur atom in the dihydrothiazine ring. This structural modification confers increased chemical stability compared to some cephalosporins. Loracarbef has demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, making it a valuable tool in the treatment of various infections.

The antibacterial activity of loracarbef, like all β-lactam antibiotics, is contingent on its ability to disrupt the integrity of the bacterial cell wall. This guide will delve into the precise molecular events that underpin this activity.

The Primary Target: Penicillin-Binding Proteins (PBPs)

The bactericidal action of loracarbef is initiated by its covalent binding to essential bacterial enzymes known as penicillin-binding proteins (PBPs). PBPs are a group of transpeptidases, carboxypeptidases, and endopeptidases located in the bacterial cytoplasmic membrane. Their primary physiological function is to catalyze the final steps of peptidoglycan synthesis, the major component of the bacterial cell wall. Peptidoglycan provides structural rigidity to the cell, protecting it from osmotic lysis.

The affinity of loracarbef for specific PBPs can vary between different bacterial species, which in part determines its spectrum of activity. For instance, in Escherichia coli, loracarbef has a high affinity for PBP 1a and 1b.

Molecular Mechanism of PBP Inhibition

The core of loracarbef's mechanism of action lies in the irreversible acylation of the active site of PBPs. The strained β-lactam ring of loracarbef mimics the D-Ala-D-Ala substrate of the PBP transpeptidase. This molecular mimicry allows loracarbef to enter the active site of the PBP.

The serine residue in the active site of the PBP launches a nucleophilic attack on the carbonyl carbon of the β-lactam ring. This leads to the opening of the four-membered ring and the formation of a stable, covalent acyl-enzyme intermediate. This acylation is essentially irreversible, rendering the PBP inactive.

Figure 1: Simplified workflow of PBP inactivation by loracarbef.

Downstream Effects: Inhibition of Cell Wall Synthesis and Bacterial Lysis

The inactivation of multiple PBPs by loracarbef has profound consequences for the bacterial cell. The inhibition of the transpeptidation reactions prevents the cross-linking of peptidoglycan chains. This weakens the structural integrity of the cell wall.

Simultaneously, the cell's autolytic enzymes (autolysins) continue to function, breaking down the existing peptidoglycan to allow for cell growth and division. The imbalance between cell wall synthesis (inhibited) and degradation (ongoing) leads to a progressive weakening of the cell wall. In an isotonic environment, this ultimately results in cell lysis and bacterial death, hence the bactericidal nature of loracarbef.

Figure 2: Signaling pathway from loracarbef binding to cell lysis.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)